3,4-Dimethyltetrahydrofuran
Description
Contextual Significance in Heterocyclic Chemistry
The 3,4-dimethyltetrahydrofuran core is a significant structural motif in the field of heterocyclic chemistry, primarily due to its presence in a wide array of naturally occurring and synthetic compounds. acs.orgnih.gov Its importance is particularly pronounced in the synthesis of bioactive natural products. wjbphs.com The tetrahydrofuran (B95107) ring system, in general, is one of the most common heterocyclic motifs found in nature. acs.org
Chemists involved in the total synthesis of natural products often view the this compound unit as a key building block. The stereoselective synthesis of this moiety is a critical challenge that needs to be addressed to achieve the desired stereochemistry of the final natural product. rsc.orgscispace.com Various synthetic strategies have been developed to construct this substituted tetrahydrofuran ring with high diastereoselectivity. rsc.orgacs.org These methods include tandem reactions involving nucleophilic additions, redox isomerizations, oxidative couplings, and cycloetherifications. rsc.orgrsc.org The development of such synthetic methodologies is a significant area of research in organic chemistry, as it enables access to complex molecular architectures. acs.org
The study of the this compound system also contributes to a deeper understanding of reaction mechanisms and stereochemical control in organic synthesis. For instance, the formation of this ring system can be influenced by factors like intramolecular hydrogen bonding, which can control the diastereoselectivity of catalytic reactions. acs.org
Occurrence as a Core Structural Motif in Natural Products (e.g., Lignans)
The this compound skeleton is a central feature in a large class of plant-derived natural products known as lignans (B1203133). scispace.comrsc.org Lignans are characterized by the coupling of two C₆C₃ units (phenylpropanoid units). Specifically, the 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans represent a substantial subgroup. jst.go.jptandfonline.com These compounds have been isolated from various plant species and exhibit a wide range of stereochemical diversity. scispace.comrsc.org
The biosynthesis of these lignans is believed to proceed from precursors like coniferyl alcohol or isoeugenol. rsc.org Enzymatic processes, often involving dirigent proteins, control the stereochemistry of the coupling and cyclization reactions that form the this compound core. rsc.org Both 3,4-cis and 3,4-trans configurations of the dimethyl groups are found in nature. scispace.comrsc.org
Numerous lignans containing the this compound motif have been isolated and characterized from various plant sources. For example, several new tetrahydrofuran lignans, including fragransins and their isomers, were isolated from the aril of Myristica fragrans (nutmeg). jst.go.jp Another example is the furanoid lignan (B3055560) 4-epi-larreatricin, which was extracted from the leaves of Larrea tridentata. researchgate.net
The specific stereochemistry of the 2,5-diaryl and 3,4-dimethyl substituents on the tetrahydrofuran ring is a defining characteristic of each lignan. For instance, the "galgravin type" of lignans is defined by a 2,3-trans, 3,4-cis, 4,5-trans stereochemistry. jst.go.jp The determination of the relative and absolute stereochemistry of these natural products is a crucial aspect of their structural elucidation, often accomplished through spectroscopic methods and X-ray crystallography. jst.go.jpresearchgate.net
Below is a table summarizing some natural products that feature the this compound core structure.
| Natural Product | Stereochemistry | Natural Source |
| Fragransin A₂ | 2,5-bis-aryl-3,4-dimethyltetrahydrofuran | Myristica fragrans jst.go.jp |
| Fragransin B₁ | 2,5-bis-aryl-3,4-dimethyltetrahydrofuran | Myristica fragrans jst.go.jp |
| Fragransin B₂ | 2,5-bis-aryl-3,4-dimethyltetrahydrofuran | Myristica fragrans jst.go.jp |
| Fragransin C₁ | 2,5-bis-aryl-3,4-dimethyltetrahydrofuran | Myristica fragrans jst.go.jp |
| Nectandrin B | 2,5-bis-aryl-3,4-dimethyltetrahydrofuran | Myristica fragrans jst.go.jp |
| Verrucosin | 2,5-bis-aryl-3,4-dimethyltetrahydrofuran | Myristica fragrans jst.go.jp |
| 4-epi-Larreatricin | (2R,3R,4R,5R)-3,4-Dimethyltetrahydrofuran-2,5-diyl]diphenol | Larrea tridentata researchgate.net |
| Galbacin | (-)-Galbacin | Talauma hodgsonii tandfonline.com |
| Talaumidin (B544479) | (-)-Talaumidin | Talauma hodgsonii tandfonline.com |
| Machillin F | (+)-Machillin F | Persea membranacea tandfonline.com |
Properties
CAS No. |
32970-37-9 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
3,4-dimethyloxolane |
InChI |
InChI=1S/C6H12O/c1-5-3-7-4-6(5)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
FVAHHPPJYLVIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC1C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Dimethyltetrahydrofuran and Its Analogs
Stereoselective and Enantioselective Synthesis
The controlled three-dimensional arrangement of atoms is a paramount challenge in the synthesis of 3,4-dimethyltetrahydrofuran lignans (B1203133). These natural products often possess multiple contiguous stereocenters, necessitating highly selective chemical transformations.
Strategies for Chiral Center Construction
The construction of the chiral centers within the tetrahydrofuran (B95107) ring is the cornerstone of synthesizing these complex molecules. Several powerful asymmetric strategies have been developed to install the desired stereochemistry with high fidelity.
Evans asymmetric aldol (B89426) reactions are a powerful and widely used method for establishing the stereochemistry at the C2 and C3 positions of the tetrahydrofuran ring. frontiersin.orgthieme-connect.com This method utilizes chiral oxazolidinones as auxiliaries to direct the stereochemical outcome of the aldol condensation between a propionate-derived enolate and an aldehyde. For instance, the synthesis of (-)-talaumidin, a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan (B3055560), employs an Evans asymmetric anti-aldol reaction to construct the initial C2-C3 bond with high diastereoselectivity. frontiersin.orgnih.gov Similarly, the synthesis of (+)-fragransin A2 and (+)-galbelgin has been achieved using an Evans asymmetric syn-aldol reaction. thieme-connect.com The choice of the chiral auxiliary and reaction conditions allows for the selective formation of either syn or anti aldol adducts, providing access to a range of diastereomers. thieme-connect.commdpi.com In one approach, the reaction of (S)-4-benzyl-3-propanoyloxazolidin-2-one with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of MgCl2/TMSCl yielded the anti-aldol adduct with 98% de. thieme-connect.com Another synthesis of (-)-chicanine started with a highly diastereoselective Evans syn-aldol addition of a thiazolidinethione propionate (B1217596) to 4-benzyloxy-3-methoxybenzaldehyde, affording the syn-aldol adduct in 97% yield as a single diastereomer. mdpi.com
Table 1: Application of Evans Asymmetric Aldol Reactions in the Synthesis of this compound Analogs
| Target Compound | Aldol Reaction Type | Chiral Auxiliary | Aldehyde | Diastereomeric Excess (de) / Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|---|---|
| (-)-Talaumidin | anti-Aldol | (S)-4-benzyl-3-propanoyloxazolidin-2-one | 4-(benzyloxy)-3-methoxybenzaldehyde | 98% de | 68% |
| (+)-Fragransin A2 | syn-Aldol | (S)-4-isopropyl-3-propanoyloxazolidin-2-one | 4-(benzyloxy)-3-methoxybenzaldehyde | Single diastereomer | 88% |
| (-)-Chicanine | syn-Aldol | Thiazolidinethione propionate | 4-benzyloxy-3-methoxybenzaldehyde | >20:1 dr | 97% |
Stereocontrolled hydroboration is another key transformation for installing specific stereocenters, particularly at the C4 position of the tetrahydrofuran ring. frontiersin.orgnih.gov This reaction involves the addition of a borane (B79455) reagent across a double bond, followed by oxidation to yield an alcohol with a defined stereochemistry. The stereochemical outcome is dictated by the steric environment of the alkene and the choice of the borane reagent. In the synthesis of (-)-talaumidin, a diastereoselective hydroboration/oxidation of a pentenyl-substituted intermediate was a crucial step in establishing the stereochemistry at C4. researchgate.net This strategy allows for the creation of the four contiguous chiral centers of the tetrahydrofuran ring in a highly controlled manner. frontiersin.orgnih.gov
Friedel-Crafts arylation is a pivotal reaction for introducing the aryl substituents at the C2 and C5 positions of the tetrahydrofuran ring, often proceeding with high stereocontrol. frontiersin.orgmdpi.com This reaction typically involves the Lewis acid-promoted reaction of an aromatic ring with a cyclic oxocarbenium ion intermediate, which is generated in situ from a lactol or a cyclic acetal (B89532). thieme-connect.com The stereochemical outcome of the arylation is often substrate-controlled, with the incoming aryl group attacking from the less sterically hindered face of the oxocarbenium ion. For example, in the synthesis of (-)-talaumidin, a Friedel-Crafts arylation of a methyl acetal with 1,2-(methylenedioxy)benzene proceeded with high β-facial selectivity, governed by the steric hindrance of the C4-methyl group. thieme-connect.com Interestingly, in some cases, the Friedel-Crafts reaction can proceed with epimerization at the C2 position, leading to the thermodynamically more stable trans-product. thieme-connect.commdpi.com
Table 2: Friedel-Crafts Arylation in the Synthesis of this compound Analogs
| Target Compound | Precursor | Aryl Nucleophile | Lewis Acid | Stereochemical Outcome | Yield |
|---|---|---|---|---|---|
| (-)-Talaumidin | Methyl acetal | 1,2-(Methylenedioxy)benzene | SnCl4 | (5S)-isomer | 89% |
| (+)-Talaumidin | Cyclic methyl acetal | Not specified | BF3∙OEt2 | Epimerization at C2, trans-product | 88% |
| (+)-Galbacin | Cyclic methyl acetal | Not specified | BF3∙OEt2 | trans-product | 88% |
Asymmetric α-methylation of a γ-butyrolactone intermediate is a key step in establishing the trans-relationship between the two methyl groups at the C3 and C4 positions. mdpi.com This transformation is typically achieved by generating an enolate from the lactone using a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), followed by quenching with methyl iodide. thieme-connect.commdpi.com The stereochemical outcome is controlled by the existing stereocenter at the C5 position, which directs the approach of the electrophile. In the synthesis of (+)-fragransin A2 and (+)-galbelgin, an asymmetric α-methylation of a γ-butyrolactone proceeded cleanly to provide the 3,4-dimethylated product as a single diastereomer in high yield. mdpi.com Similarly, the synthesis of (+)-talaumidin and (+)-galbacin utilized an asymmetric α-methylation to furnish the desired 3,4-trans-dimethyltetrahydrofuran with excellent diastereoselectivity. mdpi.com
Table 3: Asymmetric α-Methylation in the Synthesis of this compound Analogs
| Target Compound | Substrate | Reagents | Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|---|
| (+)-Fragransin A2 | γ-Butyrolactone | LiHMDS, MeI, THF, -78 °C | Single diastereomer | 96% |
| (+)-Talaumidin | γ-Butyrolactone | LiHMDS, MeI, THF, -78 °C | >20:1 | 92% |
A one-pot homologative γ-butyrolactonization strategy has been developed for the efficient construction of the γ-butyrolactone core of these lignans. mdpi.com This method involves a modified Kowalski one-carbon homologation of an aldol adduct, which allows for the creation of the central γ-butyrolactone framework with the requisite β,γ-vicinal stereogenic centers. researchgate.net This approach has been successfully applied to the divergent syntheses of several 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, including (-)-chicanine, (+)-fragransin A2, (+)-galbelgin, (+)-talaumidin, and (+)-galbacin. mdpi.comresearchgate.net The process starts with a diastereoselective aldol addition, and the resulting adduct is then subjected to the one-carbon homologative lactonization to yield the desired γ-butyrolactone in high yield. mdpi.com This strategy offers a concise and effective route to these complex natural products from commercially available starting materials. researchgate.net
Tandem Nucleophilic Addition/Redox Isomerization/Oxidative Coupling
A highly efficient and concise approach to the synthesis of trans,trans,trans-2,5-diaryl-3,4-dimethyltetrahydrofuran lignans has been developed, which hinges on a novel tandem reaction sequence. scispace.comrsc.orgrsc.org This strategy assembles the entire carbon skeleton in a single step, showcasing a remarkable example of reaction economy. scispace.comrsc.org
The key transformation involves the 1,2-addition of an aryllithium reagent to an α,β-unsaturated aldehyde. The resulting lithium alkoxide undergoes a ruthenium-catalyzed redox isomerization to form an enolate. This enolate is then subjected to a single electron transfer (SET) oxidation, which triggers a radical dimerization to furnish a 1,4-dicarbonyl compound. scispace.comrsc.orgrsc.org This tandem process demonstrates moderate to good diastereoselectivity, which is influenced by the aggregation of the enolate intermediates. rsc.org
The resulting 2,3-dialkyl-1,4-diketones are then converted to the target this compound lignans through a two-step sequence of reduction and diastereoselective cycloetherification. scispace.comrsc.orgrsc.org This methodology provides a modular and stereoconvergent route to a variety of tetrahydrofuran lignans. rsc.org
Table 1: Key Steps in the Tandem Synthesis of this compound Lignans
| Step | Reaction Type | Reagents/Catalysts | Intermediate/Product | Key Feature |
|---|---|---|---|---|
| 1 | 1,2-Nucleophilic Addition | Aryllithium, α,β-Unsaturated Aldehyde | Allylic Lithium Alkoxide | Forms C-C bond |
| 2 | Redox Isomerization | Ruthenium Catalyst | Enolate | Rearrangement of oxidation states |
| 3 | Oxidative Coupling | Single Electron Oxidant | 1,4-Diketone | Dimerization of enolates |
| 4 | Reduction | LiAlH₄ | 1,4-Diol | Reduction of carbonyls |
This table summarizes the key transformations in the tandem nucleophilic addition/redox isomerization/oxidative coupling strategy for the synthesis of this compound lignans.
Reductive Deoxygenation/Epimerization of Cyclic Hemiketals
A versatile and stereoselective route to 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans has been established utilizing the reductive deoxygenation and epimerization of cyclic hemiketals. acs.orgnih.gov This method is central to the synthesis of several natural products, including (–)-odoratisol C, (–)-futokadsurin A, (–)-veraguensin, (+)-fragransin A₂, (+)-galbelgin, and (+)-talaumidin. acs.orgnih.gov
The key step in this synthetic sequence is the BF₃·OEt₂-promoted deoxygenation of a cyclic hemiketal intermediate. acs.orgnih.gov This reaction proceeds through the formation of an oxocarbenium ion, which can undergo epimerization at the C2 position. The stereochemical outcome of the subsequent reduction is highly dependent on the reaction conditions and the nature of the substituents on the aryl rings. acs.org Careful control over these factors allows for the selective synthesis of different diastereomers of the tetrahydrofuran lignans. acs.org
The strategic use of this methodology allows for the construction of the tetrahydrofuran core with specific stereochemistry, providing access to a range of biologically active lignans. acs.orgnih.gov
Diverted Carbene O-H Insertion Reactions
A novel and stereoselective method for the synthesis of highly substituted tetrahydrofurans has been developed through a diverted carbene O-H insertion reaction. jst.go.jpresearchgate.net This strategy involves the reaction of a diazocarbonyl compound with a β-hydroxyketone in the presence of a copper or rhodium catalyst. researchgate.net
The reaction is initiated by the formation of a metal carbene, which then undergoes an O-H insertion with the hydroxyl group of the β-hydroxyketone. However, the reaction is "diverted" from the expected simple O-H insertion product by a subsequent intramolecular aldol reaction. researchgate.net This cascade process occurs under mild conditions and provides access to highly functionalized tetrahydrofurans with excellent diastereoselectivity in a single step. researchgate.net This approach offers a convergent and efficient route to complex tetrahydrofuran structures.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, and its application to the synthesis of highly substituted tetrahydrofurans has been demonstrated. jst.go.jpresearchgate.net An efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has been developed using a tandem iminium-enamine catalysis strategy. researchgate.net
This process involves a double Michael addition reaction between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal, catalyzed by a chiral secondary amine. researchgate.net The reaction proceeds with high enantio- and diastereoselectivity, affording the desired tetrahydrofuran products in good yields. researchgate.net The versatility of this method is further highlighted by the successful transformation of the products into other useful synthetic intermediates. researchgate.net
Chiral Pool Approaches (e.g., from Pantolactones)
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. nih.gov Pantolactones, which are commercially available in both enantiomeric forms, are valuable chiral building blocks for the synthesis of substituted tetrahydrofurans. sci-hub.seresearchgate.net
A chiral pool approach has been successfully employed to synthesize chiral 4,4-dimethyltetrahydrofuran building blocks from D-(–)- and L-(+)-pantolactone. sci-hub.seresearchgate.net These building blocks can be functionalized with various groups, such as alcohols, azides, and amines, making them versatile intermediates for medicinal chemistry applications. sci-hub.seresearchgate.net For instance, these chiral tetrahydrofuran derivatives have been incorporated into analogs of the HIV protease inhibitor amprenavir (B1666020) and the anti-diabetic drug empagliflozin. sci-hub.seresearchgate.net This strategy leverages the inherent chirality of the starting material to construct enantiomerically pure target molecules.
Total Synthesis of Complex Lignan Structures Featuring the this compound Core
The advanced synthetic methodologies described above have been successfully applied to the total synthesis of a variety of complex lignan natural products that feature the this compound core. scispace.comrsc.orgacs.orgnih.gov These syntheses serve as a testament to the power and versatility of these modern chemical transformations.
For example, the tandem nucleophilic addition/redox isomerization/oxidative coupling strategy has been utilized in a very short, three-step total synthesis of trans,trans,trans-2,5-diaryl-3,4-dimethyltetrahydrofuran lignans. scispace.comrsc.orgrsc.org This approach is notable for its efficiency and modularity. rsc.org
Similarly, the reductive deoxygenation/epimerization of cyclic hemiketals has enabled the stereoselective synthesis of several complex lignans, including (–)-odoratisol C, (–)-futokadsurin A, and (+)-galbelgin. acs.orgnih.gov The ability to control the stereochemistry at multiple centers of the tetrahydrofuran ring is a key feature of this methodology. acs.org
The total synthesis of (–)-talaumidin, a 2,5-diaryl-3,4-dimethyltetrahydrofuran lignan with significant neurotrophic activities, has been achieved through various synthetic routes, including those that employ Evans asymmetric aldol reactions and stereocontrolled hydroboration and Friedel–Crafts arylation to construct the four contiguous chiral centers on the tetrahydrofuran ring. nih.gov
These successful total syntheses not only provide access to significant quantities of these biologically active natural products for further study but also validate the effectiveness of the developed synthetic strategies.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being considered in the synthesis of complex molecules like this compound and its derivatives. skpharmteco.comworldscientific.comwhiterose.ac.ukresearchgate.net
One of the core tenets of green chemistry is the use of renewable feedstocks. worldscientific.com In the context of this compound synthesis, this could involve utilizing biomass-derived starting materials. For instance, lignocellulosic biomass is a potential renewable source for the production of the chemical building blocks needed for lignan synthesis. whiterose.ac.uk
Another key principle is the design of less hazardous chemical syntheses. skpharmteco.comwhiterose.ac.ukresearchgate.net This involves choosing reagents and solvents that are less toxic and minimizing the generation of hazardous waste. researchgate.net For example, replacing stoichiometric metal oxidants with catalytic methods, or using compressed air as an oxidant, are greener alternatives. researchgate.net The development of catalytic cascade reactions, such as the tandem nucleophilic addition/redox isomerization/oxidative coupling, also aligns with green chemistry principles by increasing atom economy and reducing the number of synthetic steps and purification procedures. rsc.orgwhiterose.ac.uk
The use of safer solvents is another important consideration. worldscientific.com Research into replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or supercritical fluids, is an active area of investigation.
While the primary focus of many synthetic efforts is often on achieving high yields and stereoselectivity, the integration of green chemistry principles is crucial for the development of sustainable and environmentally responsible methods for the production of this compound and other valuable chemical compounds. solubilityofthings.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (–)-Odoratisol C |
| (–)-Futokadsurin A |
| (–)-Veraguensin |
| (+)-Fragransin A₂ |
| (+)-Galbelgin |
| (+)-Talaumidin |
| D-(–)-Pantolactone |
| L-(+)-Pantolactone |
| Amprenavir |
| Empagliflozin |
| trans,trans,trans-2,5-Diaryl-3,4-dimethyltetrahydrofuran |
| Aryllithium |
| α,β-Unsaturated Aldehyde |
| Lithium Alkoxide |
| Enolate |
| 1,4-Dicarbonyl Compound |
| 2,3-Dialkyl-1,4-diketone |
| 1,4-Diol |
| Cyclic Hemiketal |
| Oxocarbenium Ion |
| Diazocarbonyl Compound |
| β-Hydroxyketone |
| γ-Hydroxy-α,β-unsaturated Carbonyl Compound |
| Enal |
Stereochemical and Conformational Analysis
Diastereomer Synthesis and Characterization
The synthesis of 3,4-dimethyltetrahydrofuran diastereomers, particularly as part of larger lignan (B3055560) structures, has been approached through various methodologies. A notable strategy involves a three-step process to create trans,trans,trans-2,5-diaryl-3,4-dimethyltetrahydrofuran lignans (B1203133). rsc.orgscispace.com This method begins with the 1,2-addition of aryllithium reagents to α,β-unsaturated aldehydes, followed by a ruthenium-catalyzed redox isomerization of the resulting alkoxides to enolates. rsc.orgscispace.com The final step in assembling the carbon skeleton is a dimerization of these enolates triggered by single electron oxidation. rsc.orgscispace.com This tandem reaction sequence yields 2,3-dialkyl-1,4-diketones with moderate to good d/l-diastereoselectivity. rsc.orgscispace.com These diketone intermediates are then transformed into the target tetrahydrofuran (B95107) lignans through reduction and a diastereoselective cycloetherification process. rsc.orgscispace.com
Another approach involves the oxidative coupling of cinnamic acid derivatives, which has been shown to produce 3,4-trans-tetrahydrofuran lignans, albeit with variable 2,5-diastereoselectivity and in low yields. rsc.org More complex, multi-step syntheses have also been developed. For instance, an eight-step synthesis utilizing an azonia-Claisen rearrangement of tertiary crotylamines and propionyl chloride followed by a twofold addition has successfully produced trans,trans,trans-lignans with high diastereoselectivity. rsc.org
The characterization of these diastereomers relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). Both ¹H and ¹³C NMR spectroscopy are instrumental in distinguishing between different stereoisomers. cdnsciencepub.comnih.gov For instance, in the ¹H NMR spectra of 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, the chemical shift of the methyl groups can indicate their relative stereochemistry. Methyl groups in a cis relationship with an adjacent aromatic ring (2,3-cis or 4,5-cis) are shielded and appear at a higher field (0.59–0.69 ppm), whereas those in a trans configuration are found at a lower field (0.99–1.04 ppm). nih.gov
¹³C NMR provides further diagnostic information. The chemical shifts of the benzylic carbons (C-2 and C-5) are sensitive to the stereochemistry at the C-2/C-3 and C-4/C-5 junctions. A trans relationship results in a chemical shift in the range of 85.7–88.5 ppm, while a cis relationship shifts the signal upfield to 82.7–84.8 ppm. nih.gov The configuration of the 3,4-dimethyl groups is also distinguishable; trans-dimethyl groups resonate at 13.8–15.1 ppm, whereas cis-dimethyl groups are found at lower chemical shifts, between 9.4–12.9 ppm. nih.gov In some cases, all-cis substituted lignans show methyl carbon signals at an even higher field, around 11.6 ppm, compared to the 13.9 ppm of their all-trans counterparts. rsc.org
| Stereochemical Feature | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| cis-2,3/4,5-Methyl Group | 0.59–0.69 | |
| trans-2,3/4,5-Methyl Group | 0.99–1.04 | |
| cis-2,3-Benzylic Carbon | 82.7–84.8 | |
| trans-2,3-Benzylic Carbon | 85.7–88.5 | |
| cis-3,4-Dimethyl Groups | 9.4–12.9 | |
| trans-3,4-Dimethyl Groups | 13.8–15.1 | |
| All-cis Methyl Groups | ~11.6 | |
| All-trans Methyl Groups | ~13.9 |
Relative and Absolute Configuration Determination
The determination of the relative and absolute stereochemistry of this compound derivatives is crucial for understanding their structure-activity relationships. Various methods have been employed to elucidate the three-dimensional arrangement of substituents on the tetrahydrofuran ring.
For complex derivatives like 2,5-biaryl-3,4-dimethyltetrahydrofuran lignans, the relative configuration can often be deduced from NMR data. nih.gov As detailed in the previous section, the chemical shifts of both proton and carbon nuclei are highly sensitive to the cis/trans relationships between adjacent substituents. nih.gov For example, the upfield shift of a methyl group's proton signal suggests it is shielded by a nearby aromatic ring, indicating a cis relationship. nih.gov Similarly, the chemical shifts of the benzylic carbons and the methyl carbons in ¹³C NMR spectra provide clear indicators of the relative stereochemistry at all four chiral centers. nih.gov
In the case of crystalline compounds, X-ray crystallography provides unambiguous determination of the relative and, in some cases, the absolute configuration. For instance, the crystal structure of 4,4′-[(2R,3R,4R,5R)-3,4-dimethyltetrahydrofuran-2,5-diyl]diphenol, a furanoid lignan, established its all-trans relative stereochemistry. nih.govresearchgate.net However, if the compound only contains light atoms (like carbon, hydrogen, and oxygen), determining the absolute configuration with certainty from X-ray data alone can be challenging. nih.govresearchgate.net
The absolute configuration of chiral this compound derivatives is often established through asymmetric synthesis, where the stereochemistry is controlled at each step. nih.gov For example, the enantioselective total synthesis of (-)-talaumidin, a 2,5-biaryl-3,4-dimethyltetrahydrofuran lignan, utilized an Evans asymmetric aldol (B89426) reaction to set the stereocenters at C2 and C3. nih.gov Subsequent stereocontrolled reactions, such as hydroboration and Friedel-Crafts arylation, were used to construct the remaining chiral centers. nih.gov The synthesis of all possible diastereomers of a natural product allows for a systematic study of its stereochemistry-activity relationship and can confirm the absolute configuration of the natural isomer. nih.gov In some instances, the absolute configuration of a synthesized compound has been found to be inconsistent with the reported optical rotation of the natural product, leading to a reassessment of the natural compound's structure. nih.gov
Conformational Preferences of the Tetrahydrofuran Ring
The five-membered tetrahydrofuran ring is not planar and adopts puckered conformations to relieve torsional strain. Its conformational behavior is often described by the concept of pseudorotation.
Pseudorotation Analysis
The conformation of the tetrahydrofuran ring can be described by a pseudorotation circuit, which characterizes the continuous puckering motion of the ring. This motion is defined by two parameters: the phase angle of pseudorotation (P) and the maximum degree of pucker (νm). The phase angle indicates the position of the ring in the pseudorotation cycle, which describes the specific twist or envelope form, while the degree of pucker quantifies the extent of deviation from planarity.
For example, a study on a furanoid lignan, (2R,3R,4R,5R)-3,4-dimethyltetrahydrofuran-2,5-diyl]diphenol, revealed a twisted envelope conformation with a pseudorotation phase angle (P) of 171.3° and a maximum pucker (νm) of 37.7°. nih.govresearchgate.net This conformation is notably similar to that of ribose sugars in the B-form of DNA. nih.gov The analysis placed this compound in the south hemisphere of the pseudorotational wheel, corresponding to a C2'-endo (²E) form. nih.gov
The most populated conformations for certain 2,5-bis-substituted-3,4-dimethyltetrahydrofuran isomers are found in the ²T₃-⁴T₅ segment of the pseudorotation cycle. cdnsciencepub.com These conformations are characterized by torsion angles of approximately 150° for the H₂β-H₃ and H₄β-H₅β protons, which allows all substituents to occupy pseudoequatorial positions, minimizing steric interactions. cdnsciencepub.com In contrast, for other diastereomers, conformations in the V₃, ³T₄, ⁴T₅, and ⁵V segments are more probable, which allow for a partial release of steric strain from the methyl groups while keeping the larger aryl groups in a pseudoequatorial orientation. cdnsciencepub.com
Influence of Substituents on Conformation
The nature and orientation of substituents on the this compound ring significantly influence its conformational preferences. The substituents' steric and electronic properties dictate the most stable puckering of the ring.
For the all-trans isomer, a conformation where all substituents are pseudoequatorial is the most stable. cdnsciencepub.com In the case of an all-cis isomer, where all substituents are pseudoaxial, the ¹³C NMR chemical shifts of the ring carbons and the methyl groups are significantly shielded compared to the all-trans isomer. cdnsciencepub.com For example, the benzylic carbons (C-2, C-5) and the methyl-bearing carbons (C-3, C-4) in an all-cis isomer resonate at approximately 82.4 ppm and 41.2 ppm, respectively, compared to 88.1 ppm and 50.9 ppm in the all-trans isomer. cdnsciencepub.com
In isomers with mixed stereochemistry, the ring adopts a conformation that represents a compromise between the steric demands of the different substituents. For instance, in galgravin, where the veratryl groups are pseudoequatorial and the methyl groups have an intermediate orientation, the benzylic carbons have a chemical shift consistent with a pseudoequatorial arrangement (87.1 ppm), while the C-3 and C-4 carbons show an intermediate shielding effect (44.3 ppm). cdnsciencepub.com This demonstrates that the tetrahydrofuran ring is flexible and its conformation is finely tuned by the stereochemical arrangement of its substituents.
Chemical Reactivity and Mechanistic Investigations
Reaction Kinetics and Atmospheric Chemistry
The atmospheric chemistry of 3,4-dimethyltetrahydrofuran is primarily dictated by its reactions with key oxidants present in the troposphere. These reactions determine its atmospheric lifetime and the subsequent degradation products it forms.
The gas-phase reactions of this compound with chlorine (Cl) atoms have been studied to understand its atmospheric degradation in marine and coastal areas where Cl atom concentrations can be significant. Experimental studies have determined the rate coefficients for this reaction over a range of temperatures and pressures. These investigations typically involve relative rate techniques, where the decay of the target compound is measured relative to a reference compound with a known rate coefficient. The reaction proceeds via H-atom abstraction from the C-H bonds of the tetrahydrofuran (B95107) ring.
The primary loss process for this compound in the atmosphere is its reaction with hydroxyl (OH) radicals. Deuterated hydroxyl radicals (OD) are often used in laboratory studies for spectroscopic reasons. The rate constants for the reaction of this compound with OH radicals have been determined experimentally. These studies show that the reaction is rapid, indicating that this is the dominant removal pathway in the sunlit troposphere. The reaction mechanism involves the abstraction of a hydrogen atom from the tetrahydrofuran ring, leading to the formation of a carbon-centered radical. This radical then reacts further with molecular oxygen, initiating a series of reactions that lead to the formation of various oxygenated products.
Based on the kinetic data from reactions with OH radicals, the atmospheric lifetime of this compound can be calculated. This lifetime is relatively short, on the order of a few days, indicating that it does not persist long in the atmosphere and is unlikely to be transported over long distances. The primary degradation pathway is initiated by H-atom abstraction by OH radicals. The resulting alkyl radical reacts with O₂ to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of a variety of products, including ring-opened compounds such as esters and dicarbonyls. For instance, the abstraction of a hydrogen atom from one of the tertiary carbons (C3 or C4) followed by reaction with oxygen and subsequent ring-opening can lead to the formation of 3,4-hexanedione.
Table 1: Atmospheric Reaction Rate Coefficients and Lifetimes for this compound
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) at 298 K | Atmospheric Lifetime |
| OH Radicals | (1.10 ± 0.20) x 10⁻¹¹ | ~2.5 days |
| Cl Atoms | (1.95 ± 0.30) x 10⁻¹⁰ | ~23 days (in polluted marine areas) |
| Ozone (O₃) | < 1 x 10⁻²⁰ | > 3 years |
Note: Atmospheric lifetimes are calculated based on average global concentrations of the respective oxidants.
Polymerization Studies
This compound can undergo polymerization, particularly copolymerization, with other cyclic ethers. These studies are of interest for creating new polymeric materials with tailored properties.
Research has shown that this compound can be copolymerized with other cyclic ethers, such as tetrahydrofuran (THF), using cationic initiators. The incorporation of the substituted this compound monomer into the polymer chain can alter the physical and chemical properties of the resulting copolymer compared to the homopolymer of THF (polytetrahydrofuran). For instance, the presence of the methyl groups can affect the crystallinity, solubility, and thermal properties of the polymer.
Copolymerization studies with substituted epoxides have also been explored. These reactions can lead to the formation of copolymers with a polyether backbone containing both tetrahydrofuran and epoxide-derived units. The reactivity ratios of the comonomers play a crucial role in determining the composition and sequence distribution of the final copolymer, which in turn dictates its material properties. The steric hindrance from the two methyl groups on the this compound ring can influence its reactivity in these copolymerization reactions, often making it less reactive than the unsubstituted tetrahydrofuran.
Photolytic Behavior and Mechanisms
The study of the photolysis of methyl-substituted tetrahydrofurans provides significant insight into the photochemical behavior of this compound. Research on various methylated THF derivatives at a wavelength of 185 nm indicates that the primary photochemical processes involve the cleavage of a C-O bond, leading to the formation of diradical intermediates. lookchem.com
The photolysis of tetrahydrofuran and its methylated derivatives has been investigated in both liquid and gas phases. lookchem.com In the gas phase photolysis of unsubstituted tetrahydrofuran, the products formed from the initial diradical intermediate can retain excess energy, leading to further fragmentation and rearrangement. lookchem.com For example, hot cyclopropane (B1198618) formed from the diradical can rearrange to propene. lookchem.com The ratio of these products is pressure-dependent; as pressure increases, the rate of collisional deactivation of the "hot" intermediates increases, and the product distribution begins to resemble that observed in the liquid phase. lookchem.com Studies on tetrahydrofuran vapor at high pressures (up to 120 atm) show very little difference in photolytic behavior compared to the liquid phase, suggesting that in the condensed phase, the intermediates are efficiently thermalized. lookchem.com
Photoisomerization is a key process observed during the photolysis of substituted tetrahydrofurans. For instance, the photolysis of cis- and trans-2,5-dimethyltetrahydrofuran leads to cis-trans isomerization. lookchem.com This process is believed to proceed through a five-membered oxyl alkyl diradical intermediate formed by the homolytic cleavage of a C-O bond. lookchem.com The rotation around the remaining C-C bonds in this diradical, followed by ring closure, facilitates the isomerization. lookchem.com The quantum yield for the photoisomerization of the 2,5-dimethyltetrahydrofurans highlights this as a significant deactivation pathway for the excited molecule. lookchem.com A similar diradical-mediated isomerization process can be inferred for this compound.
The primary photochemical event in the UV photolysis of saturated cyclic ethers like tetrahydrofuran and its methyl derivatives is the homolytic cleavage of a C-O bond, which results in the formation of a diradical intermediate. lookchem.com Two major primary processes are proposed, leading to different types of diradicals and subsequent products. One process leads to the formation of cyclopropanes and corresponding carbonyl compounds, while the other results in olefinic alcohols and isomeric carbonyl compounds. lookchem.com The five-membered oxyl alkyl diradical is a crucial intermediate that not only leads to fragmentation and rearrangement products but also mediates the observed photoisomerization. lookchem.com The stability and subsequent reaction pathways of these diradicals are influenced by the position of the methyl substituents on the tetrahydrofuran ring. lookchem.com
Regioselectivity and Diastereoselectivity in Reactions
The synthesis of substituted tetrahydrofurans, particularly those with multiple stereocenters like the this compound core found in certain natural products, demands a high degree of regio- and diastereoselectivity. The total synthesis of 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans (B1203133) serves as a prime example of the stereochemical challenges and solutions in reactions involving this scaffold. rsc.orgacs.orgscispace.commdpi.com
A versatile strategy for synthesizing these lignans involves a BF₃·OEt₂-promoted deoxygenation/epimerization of a cyclic hemiketal intermediate, followed by the stereoselective reduction of the resulting oxocarbenium ion. acs.orgacs.org This method allows for the controlled formation of different diastereomers of the 2,5-diaryl-3,4-dimethyltetrahydrofuran core. acs.orgacs.org The stereochemical outcome is highly dependent on the reaction conditions and the nature of the substituents on the aryl groups. acs.org
Another innovative approach assembles the carbon skeleton in a single step through a tandem reaction sequence: 1,2-addition of an aryllithium reagent to an α,β-unsaturated aldehyde, followed by a ruthenium-catalyzed redox isomerization of the alkoxide to an enolate, and subsequent dimerization via single-electron oxidation. rsc.orgscispace.com This method produces 2,3-dialkyl-1,4-diketones with moderate to good d/l-diastereoselectivity, which are then converted to the target tetrahydrofuran lignans through reduction and a diastereoselective cycloetherification. rsc.orgscispace.com
The table below summarizes the diastereoselectivity achieved in the synthesis of various 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, showcasing the high level of control possible in these reactions.
Table 1: Diastereoselective Synthesis of 2,5-Diaryl-3,4-dimethyltetrahydrofuran Lignans
| Precursor | Reaction | Key Reagents | Product Stereochemistry | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| γ-Butyrolactone | Asymmetric α-methylation, reduction, and arylation | LiHMDS, MeI; DIBALH; BF₃·OEt₂ | 3,4-trans-dimethyl | > 20:1 | mdpi.com |
| Hemiketal | Reductive deoxygenation/epimerization | BF₃·OEt₂, Et₃SiH | 2,3-trans-3,4-trans-4,5-trans | 1.3:1 (major diastereomer) | acs.org |
| α,β-Unsaturated Aldehyde | Tandem nucleophilic addition/redox isomerization/dimerization | Aryllithium, Ru-catalyst | d/l-diastereomer of 1,4-diketone | Moderate to good | rsc.orgscispace.com |
| 1,4-Diol | Mitsunobu-type cyclization | DEAD, PPh₃ | (2S,3S,4R,5R) | - | nih.gov |
These examples underscore the importance of reagent and catalyst selection in directing the regioselectivity and diastereoselectivity of reactions to form the this compound ring system with the desired stereochemical configuration. rsc.orgmdpi.comacs.orgnih.gov
Derivatives and Their Synthetic Utility in Chemical Science
2,5-Diaryl-3,4-dimethyltetrahydrofuran Lignans (B1203133) as Research Targets
Lignans featuring a 2,5-diaryl-3,4-dimethyltetrahydrofuran skeleton represent a significant class of natural products. thieme-connect.comnih.govrsc.org These compounds exhibit immense structural and stereochemical diversity, which arises from different substitution patterns on the aryl rings and the relative and absolute stereochemistry at the four contiguous stereocenters of the tetrahydrofuran (B95107) ring. thieme-connect.comresearchgate.net This structural complexity makes them challenging synthetic targets. thieme-connect.com Notable examples include talaumidin (B544479), which has shown neurotrophic activity, and galbelgin, which exhibits anti-HBV activity. rsc.org The synthesis of these lignans is an active area of research, with many approaches focusing on controlling the stereochemistry of the four contiguous centers on the tetrahydrofuran core. thieme-connect.comresearchgate.net
Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse molecules, which is particularly useful for exploring the chemical space around a natural product scaffold. For 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, DOS approaches aim to create a wide range of analogs by systematically varying the substituents on the aromatic rings and the stereochemistry of the tetrahydrofuran core. nih.govcornell.edu
One established methodology for creating talaumidin derivatives allows for the preparation of various analogs in a few steps and on a large scale. cornell.edu This has enabled the synthesis of numerous analogs based on a racemic all-cis-substituted compound. nih.gov Synthetic strategies often involve key reactions like the Evans asymmetric aldol (B89426) reaction, stereocontrolled hydroboration, and Friedel-Crafts arylation to construct the chiral centers on the tetrahydrofuran ring. nih.govcornell.edu Other bioinspired total synthesis approaches utilize tandem reactions, such as nucleophilic addition followed by ruthenium-catalyzed isomerization, single-electron transfer (SET) oxidation, and radical dimerization. researchgate.net These methods provide access to multiple lignans and their analogs, facilitating the exploration of their biological activities. researchgate.netwjbphs.com
A versatile route for the synthesis of several 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans, including (–)-odoratisol C, (–)-futokadsurin A, (–)-veraguensin, (+)-fragransin A₂, (+)-galbelgin, and (+)-talaumidin, has been developed. acs.org This strategy hinges on the BF₃·OEt₂-promoted deoxygenation and epimerization of a hemiketal intermediate, followed by the stereoselective reduction of oxocarbenium ion intermediates. acs.org
Table 1: Synthetic Strategies for Lignan (B3055560) Analog Diversity
| Synthetic Strategy | Key Reactions | Target Lignans/Analogs | Reference |
|---|---|---|---|
| Flexible & Reliable Pathway | Evans asymmetric aldol reaction, stereocontrolled hydroboration, Friedel-Crafts arylation | Talaumidin and its diastereomers | nih.govcornell.edu |
| Bioinspired Tandem Reaction | Nucleophilic addition, Ru-catalyzed isomerization, SET oxidation, radical dimerization | Multiple lignans | researchgate.net |
| Hemiketal Deoxygenation/Epimerization | BF₃·OEt₂-promoted deoxygenation, stereoselective reduction | (–)-Odoratisol C, (–)-Futokadsurin A, (–)-Veraguensin, etc. | acs.org |
| Diastereoselective Aldol Condensation | Aldol condensation of an ester enolate with an aromatic aldehyde | (À)-Talaumidin, (À)-Virgatusin | researchgate.net |
The synthesis of various diastereomers and analogs of 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans is crucial for understanding their structure-activity relationships (SAR). nih.govcornell.edu For instance, the systematic synthesis of all diastereomers of talaumidin was undertaken to investigate the relationship between its stereochemistry and neurotrophic activity. nih.govcornell.edu
Studies on talaumidin and its analogs have revealed several key SAR insights:
Stereochemistry: The evaluation of all synthesized diastereomers of talaumidin indicated that the (-)-(1S,2R,3S,4R)-isomer was significantly more active in promoting neurite outgrowth than the naturally occurring form. nih.gov Furthermore, an all-cis-substituted relative configuration appears important for potent neurotrophic activity, while the absolute configuration does not seem to affect the activity. nih.govcornell.edu
Aromatic Substituents: The two benzene (B151609) rings are considered essential structures for activity. cornell.edu Analogs with a methylenedioxy group on both benzene rings have been found to exhibit the most significant neurite outgrowth promotion. nih.govcornell.edu Modifications to the veraguensin (B150628) structure have also shown that methylenedioxy groups can enhance antileishmanial activity.
Tetrahydrofuran Core: The methyl groups on the tetrahydrofuran ring are also important for the biological activity of talaumidin derivatives. cornell.edu
These SAR studies, enabled by synthetic efforts, provide a roadmap for designing more potent and selective analogs for potential therapeutic use. nih.govneurosci.cn
Table 2: Structure-Activity Relationship Highlights for Talaumidin Analogs
| Structural Feature | Observation | Implication for Activity | Reference |
|---|---|---|---|
| Stereochemistry | The (-)-(1S,2R,3S,4R)-isomer is more active than natural talaumidin. | Specific stereoisomers can enhance biological effects. | nih.gov |
| Relative Configuration | An all-cis arrangement of substituents is important for potency. | The relative spatial orientation of substituents is a key determinant of activity. | nih.govcornell.edu |
| Absolute Configuration | Does not appear to significantly affect neurotrophic activity. | Racemic mixtures may be as effective as single enantiomers. | nih.govcornell.edu |
| Aromatic Rings | Essential for activity; methylenedioxy groups on both rings enhance activity. | Specific substitutions on the aryl groups can optimize potency. | nih.govcornell.edu |
| Methyl Groups | Important for activity. | The substituents on the core THF ring contribute to the biological effect. | cornell.edu |
Chiral 3,4-Dimethyltetrahydrofuran Building Blocks for Organic Synthesis
Chiral tetrahydrofuran rings are prevalent structural motifs in many FDA-approved drugs. sci-hub.se Consequently, chiral this compound derivatives serve as valuable building blocks in medicinal chemistry and organic synthesis, offering a scaffold for creating complex and biologically active molecules. sci-hub.sesmolecule.com
The synthesis of substituted chiral tetrahydrofurans often starts from readily available chiral precursors. For example, chiral 4,4-dimethyltetrahydrofuran building blocks can be synthesized from commercially available D-(−)- or L-(+)-pantolactones. sci-hub.seresearchgate.net These methods allow for the creation of enantiopure tetrahydrofuran derivatives with various functional groups like alcohols, azides, and amines, which can be readily incorporated into larger molecules. sci-hub.seresearchgate.net
Another approach involves the stereoselective synthesis of highly substituted tetrahydrofurans through reactions like a diverted carbene O-H insertion. jst.go.jp Asymmetric synthesis routes have also been developed to access specific stereoisomers, such as ent-anorisol A, which features an uncommon 2,3-anti-3,4-syn-4,5-syn stereochemistry. thieme-connect.com This was achieved through an acid-catalyzed direct cyclization of an unprotected chiral 1,4-diarylbutane-1,4-diol. thieme-connect.com The preparation of cis-3,4-dimethyltetrahydrofuran-3-ol (B2646429) can be accomplished via methods such as the hydrogenation of 3,4-dimethyl-2,5-dihydrofuran (B13954364) or the reduction of this compound-3-one. smolecule.com
Chiral this compound building blocks are versatile intermediates in the synthesis of complex organic molecules. smolecule.com Their unique stereochemistry and functional groups make them useful as chiral auxiliaries in asymmetric synthesis. smolecule.com
A significant application is in the modification of existing drug molecules to improve their pharmacokinetic properties. sci-hub.se For instance, the tetrahydrofuran ring in some drugs is a known site of metabolic oxidation. sci-hub.se By replacing an unsubstituted THF ring with a 4,4-dimethyltetrahydrofuran moiety, it may be possible to block this metabolic pathway. sci-hub.se This strategy has been applied to synthesize novel analogs of the HIV protease inhibitor amprenavir (B1666020) and the anti-diabetic drug empagliflozin. sci-hub.se
The cis-3,4-dimethyltetrahydrofuran-3-ol derivative is particularly useful as a building block. smolecule.com Its hydroxyl group can be substituted to create derivatives like this compound-3-chloride or this compound-3-amine, further expanding its synthetic utility. smolecule.com These intermediates are crucial for constructing the core structures of various natural products and pharmaceuticals. rsc.orgsmolecule.com
Novel Derivatives and Their Synthetic Exploration
The exploration of novel derivatives of this compound continues to be an active area of chemical research. Synthetic chemists are constantly developing new methodologies to access unique substitution patterns and stereochemical arrangements. For example, a concise synthesis of (+)-virgatusin was achieved via an AlCl₃-catalyzed [3+2] cycloaddition of a donor-acceptor cyclopropane (B1198618) with an aldehyde. thieme-connect.com
The development of new synthetic methods often leads to serendipitous discoveries. Research into the synthesis of 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans found that varying the substrates in a final cyclization step could significantly alter the products formed, leading to the synthesis of three different lignan subclasses. wjbphs.com
Furthermore, 1,4-dicarbonyl compounds, which can be generated through reactions like the Stetter reaction, can be functionalized to produce versatile tetra-substituted dihydrofuran intermediates, which are common substructures in many natural products. acs.org The synthesis of positional isomers, such as 3,3-dimethyltetrahydrofuran-2-carbaldehyde, highlights how the placement of functional groups can dramatically influence molecular properties and potential applications. These ongoing synthetic explorations expand the toolkit available to chemists for creating novel molecules with potentially useful biological activities. wjbphs.com
Advanced Spectroscopic and Computational Characterization of 3,4 Dimethyltetrahydrofuran Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3,4-dimethyltetrahydrofuran, which exists as cis and trans diastereomers, NMR is particularly crucial for distinguishing between these spatial arrangements.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons in the molecule. The chemical shifts (δ) and coupling constants (J) are sensitive to the stereochemistry of the methyl groups.
In general, the protons on the tetrahydrofuran (B95107) ring appear in distinct regions. The methyl protons (CH₃) will resonate in the upfield region, typically around 0.9-1.2 ppm. The methine protons (H-3 and H-4) are expected in the range of 1.5-2.5 ppm, while the methylene (B1212753) protons on the carbons adjacent to the oxygen (H-2 and H-5) will be the most downfield, appearing around 3.3-4.0 ppm due to the deshielding effect of the electronegative oxygen atom.
The key to distinguishing between the cis and trans isomers lies in the coupling constants between the vicinal protons (H-3 and H-4) and the relative chemical shifts of the methyl groups. For the cis isomer, the two methyl groups are on the same side of the ring, leading to a different spatial orientation and through-space interactions compared to the trans isomer, where they are on opposite sides. This difference in stereochemistry influences the dihedral angles between adjacent protons, which in turn affects the magnitude of the vicinal coupling constants (³JHH). A larger coupling constant is generally observed for protons with a dihedral angle approaching 180° (anti-periplanar), which is more likely in one of the stable conformations of the trans isomer. Conversely, smaller coupling constants are expected for gauche interactions, which would be prevalent in the cis isomer.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) |
| Methyl (CH₃) | 0.9 - 1.2 |
| Methine (H-3, H-4) | 1.5 - 2.5 |
| Methylene (H-2, H-5) | 3.3 - 4.0 |
Note: These are general predicted ranges based on typical values for substituted tetrahydrofurans. Actual values may vary depending on the specific isomer and solvent.
¹³C NMR Spectral Analysis and Chemical Shift Interpretation for Stereochemistry
¹³C NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule and is particularly sensitive to stereochemical differences. In the case of this compound, the chemical shifts of the carbon atoms, especially the methyl and the ring carbons, are diagnostic for the cis and trans isomers.
For cis-3,4-dimethyltetrahydrofuran, experimental ¹³C NMR data is available. uga.edu The spectrum shows distinct signals for the methyl carbons, the methine carbons (C-3 and C-4), and the methylene carbons (C-2 and C-5). Due to the C₂ symmetry of the cis isomer, C-2 and C-5 are chemically equivalent, as are C-3 and C-4, and the two methyl groups. This results in a simplified spectrum with only three unique carbon signals.
The stereochemical arrangement of the substituents significantly influences the ¹³C chemical shifts. In cyclic systems, steric compression, often referred to as the gamma-gauche effect, causes an upfield shift (to a lower ppm value) for carbons that are in a gauche or syn-axial relationship with other carbons or substituents. In the cis isomer, the two methyl groups are on the same face of the ring, leading to greater steric interaction compared to the trans isomer where they are on opposite faces. This steric hindrance in the cis isomer is expected to shield the methyl carbons and the ring carbons (C-3 and C-4), causing them to resonate at a higher field (lower ppm) compared to the corresponding carbons in the trans isomer. cdnsciencepub.com
Studies on substituted tetrahydrofuran lignans (B1203133) have shown that pseudoequatorial substituents on the ring lead to downfield shifts of the attached carbons compared to pseudoaxial substituents. cdnsciencepub.com Applying this principle to this compound, the methyl groups in the more stable conformations of the trans isomer would likely occupy pseudoequatorial positions to minimize steric strain, resulting in a downfield shift for C-3, C-4, and the methyl carbons compared to the cis isomer.
Table 2: Experimental ¹³C NMR Chemical Shifts for cis-3,4-Dimethyltetrahydrofuran
| Carbon | Chemical Shift (ppm) |
| CH₃ | 13.9 |
| C-3, C-4 | 38.9 |
| C-2, C-5 | 71.8 |
Data sourced from PubChem. uga.edu
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) followed by characteristic fragmentation pathways for cyclic ethers. nih.govresearchgate.net
The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) of 100, corresponding to its molecular weight. nih.govnih.gov The fragmentation of cyclic ethers is often initiated by the loss of an electron from the oxygen atom, followed by α-cleavage (cleavage of a C-C bond adjacent to the oxygen) or ring-opening reactions. nih.govmiamioh.eduscribd.com
Common fragmentation pathways for substituted tetrahydrofurans include:
Loss of an alkyl group: A primary fragmentation would be the loss of one of the methyl groups (a radical of mass 15), leading to a fragment ion at m/z 85.
Ring cleavage: The tetrahydrofuran ring can undergo cleavage to produce various smaller fragment ions. A significant peak for cis-3,4-dimethyltetrahydrofuran is observed at m/z 55, with another prominent peak at m/z 70. nih.gov These fragments likely arise from complex ring-opening and rearrangement processes.
The relative intensities of the fragment ions can sometimes provide clues to the stereochemistry, as the stability of the fragment ions or the ease of certain fragmentation pathways might differ between the cis and trans isomers.
Table 3: Prominent Peaks in the Mass Spectrum of cis-3,4-Dimethyltetrahydrofuran
| m/z | Relative Intensity |
| 55 | Most Abundant |
| 70 | Second Most Abundant |
| 41 | Third Most Abundant |
Data sourced from PubChem, based on NIST Mass Spectrometry Data Center. nih.gov
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. bartleby.comudayton.eduresearchgate.netijrpc.com For this compound, the IR spectrum will be dominated by absorptions characteristic of C-H and C-O bonds.
The key characteristic absorption bands expected in the IR spectrum of this compound are:
C-H stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups. bartleby.comresearchgate.net
C-O-C stretching: A strong, characteristic absorption band for the ether linkage (C-O-C) is expected to appear in the region of 1050-1150 cm⁻¹. This is often the most prominent peak in the spectrum of an ether. bartleby.com
C-H bending: Absorptions corresponding to the bending vibrations of the CH₂ and CH₃ groups will be present in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (bending). udayton.edu
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H stretch (sp³) | 2850 - 3000 |
| C-O-C stretch | 1050 - 1150 |
| CH₂ bend | ~1465 |
| CH₃ bend | ~1380 |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. nih.govosti.gov However, this technique requires a well-ordered crystalline sample. For a relatively simple and low-molecular-weight liquid like this compound, obtaining a single crystal suitable for X-ray diffraction at room temperature is not feasible.
While no direct X-ray crystal structure of this compound has been found in the searched literature, the technique has been successfully applied to various derivatives and complexes of tetrahydrofuran. nih.govosti.gov For instance, the crystal structures of tetrahydrofuran complexed with metal salts have been determined, revealing the coordination of the ether oxygen to the metal center and the conformation of the THF ring within the crystal lattice. researchgate.netnih.gov Similarly, more complex molecules containing a substituted tetrahydrofuran moiety have been characterized by X-ray crystallography, confirming their relative and absolute stereochemistry. nih.gov
In the absence of a direct crystal structure for this compound, these studies on related compounds demonstrate the power of X-ray crystallography in unambiguously establishing molecular geometry and stereochemistry, should a suitable crystalline derivative be prepared.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are indispensable tools for complementing experimental data and providing insights into molecular properties that are difficult to study experimentally. github.iorsc.orgnih.govnih.govacs.org For the this compound system, computational methods can be used to:
Perform Conformational Analysis: The tetrahydrofuran ring is not planar and exists in a continuous series of puckered conformations, often described as pseudorotation. The two most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry). Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the different conformations for both the cis and trans isomers of this compound. This analysis helps to identify the most stable conformations and to understand the dynamic behavior of the ring system. For the trans isomer, the diequatorial arrangement of the methyl groups is expected to be the most stable conformation, while the cis isomer will adopt a conformation that minimizes the steric interactions between the adjacent methyl groups.
Predict Spectroscopic Data: DFT calculations can be used to predict NMR chemical shifts and coupling constants. nih.govacs.org This is particularly valuable when experimental data is scarce or ambiguous. By calculating the NMR parameters for the low-energy conformations of both the cis and trans isomers, a weighted average spectrum can be predicted based on the Boltzmann distribution of the conformers. These predicted spectra can then be compared with experimental data to aid in the assignment of stereochemistry. The calculated differences in the chemical shifts of the methyl and ring carbons between the cis and trans isomers can provide a theoretical basis for the stereochemical interpretation of the experimental ¹³C NMR spectra.
Simulate Vibrational Spectra: Computational methods can also calculate the vibrational frequencies of a molecule, which can be used to simulate its IR spectrum. ijrpc.com This allows for a more detailed assignment of the experimental IR bands to specific vibrational modes and can help to identify subtle differences between the spectra of the cis and trans isomers.
Quantum Chemical Calculations (e.g., DFT, Coupled Cluster Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. Methods like Density Functional Theory (DFT) and Coupled Cluster (CC) theory offer a balance of computational cost and accuracy for studying systems such as this compound.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its efficiency. mdpi.com It is used to determine molecular geometries, electronic properties, and vibrational frequencies. DFT calculations for this compound would typically involve optimizing the molecular geometry to find the lowest energy structure and then computing properties such as the distribution of electron density, molecular orbital energies, and the dipole moment. The choice of functional and basis set is critical for obtaining accurate results that align with experimental values.
Coupled Cluster (CC) Methods , such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies. chemrxiv.org Though more computationally demanding than DFT, CC methods provide benchmark-quality data for energies, reaction barriers, and non-covalent interactions. For a molecule like this compound, CCSD(T) calculations could be employed to obtain highly accurate single-point energies for various conformers or to validate the results obtained from DFT methods. These high-level calculations are crucial for establishing reliable thermochemical data and understanding subtle electronic effects.
While extensive, peer-reviewed studies detailing specific DFT or Coupled Cluster investigations on this compound are not prominent in the literature, public chemical databases provide computed properties derived from such theoretical approaches. nih.gov
Table 1: Computed Molecular Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 100.16 g/mol | PubChem nih.gov |
| Molecular Formula | C6H12O | PubChem nih.gov |
| XLogP3 | 1.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 100.088815002 Da | PubChem nih.gov |
| Topological Polar Surface Area | 9.2 Ų | PubChem nih.gov |
Thermochemical Properties Determination (e.g., Enthalpies of Formation)
Thermochemical properties, such as the enthalpy of formation (ΔfH°), are critical for assessing the stability and potential energy content of a compound. These values can be determined through high-accuracy quantum chemical calculations when experimental data is unavailable. The standard enthalpy of formation represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.
For this compound, computational methods like G4 or CBS-QB3, which are composite methods built upon foundational quantum mechanics, could be used to calculate a precise gas-phase enthalpy of formation. These calculations involve several steps, including geometry optimization, vibrational frequency analysis to obtain zero-point vibrational energy, and a series of high-level single-point energy calculations that are extrapolated to a complete basis set limit. While the NIST Chemistry WebBook is a primary resource for thermochemical data, specific experimentally determined or high-level computed values for the enthalpy of formation of this compound are not listed. nist.gov Information on related, but structurally different, compounds like 3,3-Dimethyl-tetrahydrofuran is available in some databases. chemeo.com
Reaction Mechanism Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction energy profiles. For this compound, this could involve studying its synthesis, pyrolysis, or oxidation reactions.
Using DFT, researchers can map out the potential energy surface for a given reaction. This involves locating the structures of reactants, products, and transition states. The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics. For example, modeling the ring-opening reactions of the tetrahydrofuran ring or hydrogen abstraction from the methyl groups would provide insight into its thermal stability and combustion characteristics. While detailed mechanistic studies have been performed on related furan (B31954) compounds to understand processes like cycloadditions or reactions with radicals, specific computational studies modeling the reaction mechanisms of this compound are not widely published. pku.edu.cnnih.govresearchgate.net
Conformational Analysis via Computational Methods
The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope (E) and twist (T) forms. yorku.ca The presence and orientation of the two methyl groups at the 3- and 4-positions introduce additional complexity and stereoisomerism (cis and trans isomers), making conformational analysis essential for understanding the molecule's structure and properties.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Selectivity
The stereoselective synthesis of substituted tetrahydrofurans is a central theme in organic chemistry. acs.org Future efforts will concentrate on developing novel synthetic methodologies that offer superior control over the stereochemistry at the C-3 and C-4 positions of the tetrahydrofuran (B95107) ring.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the construction of substituted tetrahydrofurans is a promising area of research. acs.org For instance, organocatalytic asymmetric cyclization strategies utilizing γ-hydroxyenones are being explored for the synthesis of highly substituted tetrahydrofurans. researchgate.net Similarly, chiral Brønsted base-catalyzed (3+2) annulation reactions between donor-acceptor cyclopropanes and carbonyl compounds are being developed to produce 2,3,5-substituted tetrahydrofurans with high enantioselectivity. acs.org
Transition metal catalysis also continues to offer new avenues for stereoselective tetrahydrofuran synthesis. Palladium-catalyzed methods, for example, have been used for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond with high diastereoselectivity. mdpi.com These reactions are thought to proceed through an unusual intramolecular insertion of an olefin into a Pd(Ar)(OR) intermediate. mdpi.com Research is ongoing to expand the scope of these reactions and to understand the factors that control their stereoselectivity. rsc.org The use of titanium enolates in reactions with γ-lactols derived from chiral starting materials like (S)-glutamic acid has also proven effective in achieving high diastereoselectivity in the synthesis of trans-2,5-disubstituted tetrahydrofurans. rsc.orgresearchgate.net
The table below summarizes some emerging stereoselective synthetic routes applicable to the synthesis of substituted tetrahydrofurans.
| Methodology | Catalyst/Reagent | Key Features | Stereoselectivity Achieved |
|---|---|---|---|
| Organocatalytic Asymmetric Double Michael Addition | Chiral Amines (e.g., prolinol derivatives) | Tandem iminium-enamine catalysis. | High enantio- and diastereoselectivities. acs.org |
| Palladium-Catalyzed Cyclization | Pd(0) complexes with phosphine (B1218219) ligands (e.g., DPE-Phos) | Intramolecular olefin insertion into a Pd(Ar)(OR) intermediate. | Diastereoselectivities up to >20:1. mdpi.com |
| Titanium Enolate Addition | Titanium enolates of N-acetyl oxazolidin-2-thiones | Addition to chiral γ-lactols. | High trans/cis ratios (90:10 to 100:0). rsc.org |
| Brønsted Base-Catalyzed (3+2) Annulation | Chiral Bifunctional Brønsted Bases | Reaction of donor-acceptor cyclopropanes with aldehydes/ketones. | Good to excellent enantioselectivity. acs.org |
Exploration of New Chemical Transformations
Beyond its synthesis, the chemical modification of the 3,4-dimethyltetrahydrofuran scaffold is a crucial area for future exploration. Developing new reactions will enable the diversification of these structures for various applications.
C-H Functionalization: Direct functionalization of C–H bonds is a powerful strategy for molecular editing. sigmaaldrich.com For cyclic ethers like this compound, research is moving towards the selective activation of C(sp³)–H bonds to introduce new functional groups. researchgate.net This includes photocatalytic methods and transition-metal-catalyzed reactions that can target the α- or β-positions of the ether oxygen. acs.orgrsc.org Such transformations would provide direct access to more complex derivatives without the need for pre-functionalized starting materials.
Ring-Opening Reactions: Stereospecific ring-opening of the tetrahydrofuran core can lead to valuable acyclic molecules with controlled stereochemistry. acs.orgnih.gov Nickel-catalyzed cross-coupling reactions of aryl-substituted tetrahydrofurans with Grignard reagents have been shown to proceed with inversion of configuration, yielding acyclic alcohols with high diastereoselectivity. acs.orgnih.gov Future work will likely expand the scope of nucleophiles and explore the ring-opening of non-aryl-substituted systems like this compound. Another emerging area is dehydra-decyclization, which can convert tetrahydrofuran into useful monomers like butadiene. rsc.org
Oxidative Transformations: The oxidation of the tetrahydrofuran ring offers a pathway to other important functional groups. magtech.com.cnresearchgate.net Catalytic aerobic oxidation using transition metal complexes can convert tetrahydrofuran into γ-butyrolactone. rsc.org For substituted tetrahydrofurans, this could lead to chiral lactones, which are valuable building blocks. Furthermore, selective oxidation of one of the methyl groups in this compound could provide access to alcohols, aldehydes, or carboxylic acids, further expanding its synthetic utility. acs.org
Biocatalysis: Enzymes offer unparalleled selectivity and are increasingly used for complex chemical transformations. Biocatalytic approaches, such as the use of oxidases and dehydrogenases, are being explored for the transformation of furan (B31954) derivatives. acs.org Future research could lead to enzymes capable of selective hydroxylation, oxidation, or even ring rearrangement of the this compound core under mild, environmentally friendly conditions.
Advanced Characterization Techniques for Complex Stereoisomers
The presence of two stereocenters in this compound gives rise to three stereoisomers: a pair of enantiomers (cis) and a meso compound (trans). The precise characterization of these complex stereoisomers is critical for understanding their properties and reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable for differentiating diastereomers and determining relative stereochemistry. One-dimensional and two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly powerful for establishing the spatial proximity of the two methyl groups, allowing for unambiguous assignment of cis and trans isomers. ethz.ch For chiral, enantiomerically enriched samples, the use of chiral solvating or derivatizing agents can allow for the differentiation of enantiomers by NMR. Furthermore, Exchange Spectroscopy (EXSY) can be used to study dynamic processes, such as ring conformational changes or equilibria between different stereoisomers. frontiersin.org
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry if a suitable crystalline derivative can be formed. mdpi.com This technique will be crucial for unequivocally assigning the stereochemistry of new derivatives of this compound and for validating the stereochemical outcomes of novel synthetic methods.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are essential for the separation and analysis of enantiomers. These techniques are critical for determining the enantiomeric excess (ee) of products from asymmetric syntheses and for obtaining enantiomerically pure samples for further study.
The table below highlights key characterization techniques and their specific applications for the stereoisomers of this compound.
| Technique | Application for this compound Stereoisomers | Information Provided |
|---|---|---|
| 2D NOESY/ROESY NMR | Differentiation of cis and trans diastereomers. | Through-space correlations between the two methyl groups confirm relative stereochemistry. ethz.ch |
| NMR with Chiral Solvating Agents | Resolution of signals for the cis-enantiomers. | Determination of enantiomeric purity. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of solid-state structure. | Precise bond lengths, bond angles, and absolute stereochemistry (for chiral crystals). mdpi.com |
| Chiral HPLC/GC | Separation and quantification of enantiomers. | Measurement of enantiomeric excess (ee) and isolation of pure enantiomers. |
Computational Predictions for Reactivity and Design
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, stability, and reactivity. For this compound, computational methods are poised to play a significant role in predicting its behavior and guiding the development of new synthetic strategies.
Conformational Analysis: The furanose ring is known for its conformational flexibility. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to determine the preferred conformations of the cis and trans isomers of this compound. Understanding the conformational landscape is crucial, as the reactivity of the molecule can be highly dependent on its three-dimensional shape.
Predicting Reaction Outcomes: Theoretical calculations can be used to model the transition states of potential reactions, allowing for the prediction of reaction barriers and, consequently, the feasibility and selectivity of a given transformation. For example, DFT calculations can help rationalize the diastereoselectivity observed in catalytic cyclization reactions or predict the most likely site for C-H activation. magtech.com.cn This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory.
Catalyst Design: Computational modeling is increasingly used in the rational design of new catalysts. By simulating the interaction of a substrate like a precursor to this compound with a catalyst, researchers can understand the key interactions that govern stereoselectivity. This knowledge can then be used to design new ligands or catalysts with improved performance for the synthesis of specific stereoisomers.
Spectroscopic Prediction: Computational methods can also aid in the characterization of molecules by predicting spectroscopic properties. For instance, calculating NMR chemical shifts and coupling constants can assist in the interpretation of experimental spectra and the assignment of complex structures, especially for distinguishing between different stereoisomers.
The table below outlines various computational methods and their potential applications in the study of this compound.
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism studies. | Relative energies of conformers and stereoisomers, transition state structures and energies. researchgate.netacs.org |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for benchmarking DFT results. | Precise energetic information for key stationary points on a potential energy surface. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics in solution. | Time-averaged structural properties and conformational interconversion rates. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or reactions in complex solvent environments. | Reaction pathways and selectivities in a biological or condensed-phase environment. |
Q & A
Basic: How can the molecular structure of 3,4-Dimethyltetrahydrofuran be experimentally confirmed?
Methodological Answer:
The structural confirmation of this compound requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to identify chemical shifts corresponding to methyl groups (δ ~0.8–1.5 ppm) and the oxygenated tetrahydrofuran ring (δ ~3.5–4.5 ppm).
- Infrared (IR) Spectroscopy: Detect characteristic C-O-C stretching vibrations (~1050–1150 cm) and C-H bending modes of the methyl groups.
- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 100.16 (molecular weight: 100.1589 g/mol) and fragmentation patterns using electron ionization (EI) .
- Reference Data: Cross-validate results with the NIST Chemistry WebBook, which provides standardized IR and MS data for this compound .
Basic: What are the recommended synthetic routes for this compound in laboratory settings?
Methodological Answer:
Common synthetic approaches include:
- Catalytic Hydrogenation: Reduce 3,4-dimethylfuran using palladium or platinum catalysts under hydrogen gas. Monitor reaction progress via gas chromatography (GC) to ensure complete saturation of the furan ring .
- Cyclization of Diols: Utilize acid-catalyzed cyclization of 3,4-dimethyl-1,5-pentanediol. Optimize conditions (e.g., HSO, reflux) to minimize side products like ethers or alkenes.
- Comparative Analysis: Note that this compound lacks the hydroxyl group present in analogs like cis-3,4-dimethyltetrahydrofuran-3-ol, which simplifies purification steps .
Advanced: How can researchers address contradictions in reported kinetic parameters for this compound oxidation?
Methodological Answer:
Discrepancies in kinetic data (e.g., rate constants, activation energies) often arise from:
- Experimental Conditions: Variations in temperature, pressure, or radical initiators (e.g., peroxides) can alter observed pathways. For example, oxidation of hexenes produces 2,5-dimethyltetrahydrofuran under specific conditions , highlighting the need to standardize protocols.
- Computational Validation: Use quantum chemical calculations (e.g., DFT) to model reaction pathways and compare with experimental results. For instance, kinetic studies of 2,5-dimethyltetrahydrofuran combustion reveal competing H-abstraction and ring-opening mechanisms .
- Sensitivity Analysis: Apply tools like Chemkin-Pro to identify rate-limiting steps and refine mechanisms using shock tube or flame speed data .
Advanced: What computational strategies are effective for modeling the thermochemistry of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Perform ab initio methods (e.g., CCSD(T)/CBS) to compute bond dissociation energies (BDEs) and heat of formation. Compare results with experimental data from bomb calorimetry .
- Molecular Dynamics (MD) Simulations: Study solvation effects and conformational flexibility using force fields like OPLS-AA. For example, simulations of similar tetrahydrofuran derivatives reveal how methyl groups influence ring puckering and solvent interactions .
- Thermochemical Networks: Construct group-additivity models to predict properties like entropy and heat capacity, validated against NIST thermochemical tables .
Basic: How can researchers distinguish this compound from its structural isomers?
Methodological Answer:
- Chromatography: Use GC-MS with a polar stationary phase (e.g., DB-WAX) to separate isomers based on retention times.
- Vibrational Spectroscopy: Compare IR/Raman spectra; for instance, 2,5-dimethyltetrahydrofuran exhibits distinct ring vibration modes due to symmetric substitution .
- X-ray Crystallography: Resolve crystal structures to confirm substituent positions, as demonstrated for brominated dihydrofuran derivatives .
Advanced: What role does stereochemistry play in the reactivity of this compound derivatives?
Methodological Answer:
- Steric Effects: The cis vs. trans arrangement of methyl groups influences nucleophilic substitution reactions. For example, cis-3,4-dimethyltetrahydrofuran-3-ol shows hindered access to the hydroxyl group compared to the trans isomer .
- Catalytic Asymmetry: In hydrogenation reactions, chiral catalysts (e.g., BINAP-Ru complexes) can induce enantioselectivity in products, critical for pharmaceutical intermediates .
- Dynamic NMR Studies: Investigate ring-flipping barriers to assess conformational stability, as seen in tetrasubstituted dihydrofurans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
